chemical structure and properties of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
chemical structure and properties of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
An In-depth Technical Guide to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide: Structure, Properties, and Synthetic Strategies
Authored by: Your Senior Application Scientist
Foreword: Unveiling a Molecule of Interest
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the chemical intricacies of a molecule of significant interest: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide. This compound elegantly marries the versatile imidazole nucleus with an aminophenylpropanamide scaffold, suggesting a rich potential for biological activity. The imidazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known for its diverse biological roles, including as an anti-inflammatory, antibacterial, and anticancer agent.[1][2][3] The aminophenylpropanamide portion, on the other hand, offers a flexible linker and a primary aromatic amine that can be pivotal for establishing key interactions with biological targets or for further chemical derivatization.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It will provide a detailed exploration of the molecule's chemical structure, predicted physicochemical properties, and a proposed synthetic pathway. Furthermore, we will outline robust experimental protocols for its characterization and stability assessment, grounding our discussion in established scientific principles and authoritative literature.
Section 1: Deconstructing the Molecular Architecture
The chemical identity of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is defined by its unique arrangement of functional groups. Understanding this architecture is fundamental to predicting its behavior in both chemical and biological systems.
Chemical Structure and Key Functional Groups
N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is composed of three key components:
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An Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.[4] This moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which is often crucial for enzyme inhibition.[1][5]
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A Propanamide Linker: This three-carbon amide linkage provides a degree of conformational flexibility, allowing the molecule to adopt various spatial orientations to fit into a biological target's binding site. The amide bond itself is relatively stable to hydrolysis.[6][7]
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A 3-Aminophenyl Group: This aromatic ring is substituted with a primary amine. This amine group can act as a hydrogen bond donor and a site for further chemical modifications to modulate the compound's properties.
Below is a two-dimensional representation of the chemical structure:
Caption: Chemical structure of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Authoritative Context |
| Molecular Formula | C₁₂H₁₄N₄O | Based on the chemical structure. |
| Molecular Weight | 230.27 g/mol | Calculated from the molecular formula. |
| LogP | ~1.5 - 2.5 | The imidazole and amine groups are polar, while the phenyl ring and propyl chain are nonpolar. The final LogP will be a balance of these contributions. A moderately positive LogP suggests reasonable solubility in both aqueous and lipid environments. |
| pKa | Imidazole N: ~6.5-7.0Aromatic Amine N: ~3.5-4.5 | The imidazole ring is weakly basic.[1] The aromatic amine is a much weaker base due to the delocalization of the nitrogen lone pair into the phenyl ring. |
| Hydrogen Bond Donors | 2 | The N-H of the amide and the two N-H of the primary amine. |
| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms of the imidazole ring and the oxygen atom of the amide carbonyl. |
| Aqueous Solubility | Moderately Soluble | The presence of multiple polar, ionizable groups (imidazole and primary amine) suggests that the compound will have a degree of aqueous solubility, particularly at acidic pH where these groups will be protonated. |
| Chemical Stability | The amide bond is expected to be the most labile functional group, susceptible to hydrolysis under strong acidic or basic conditions.[7] However, amides are generally more stable to hydrolysis than esters.[7] The imidazole ring is generally stable. |
Section 2: Proposed Synthetic Pathway and Characterization
The synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide can be approached through a logical, multi-step process. The following proposed synthesis is based on well-established chemical transformations.
Retrosynthetic Analysis and Proposed Forward Synthesis
A retrosynthetic analysis suggests that the target molecule can be constructed by forming the amide bond between 3-(1H-imidazol-1-yl)propanoic acid and 3-aminoaniline (m-phenylenediamine).
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis would therefore involve two main stages: the synthesis of the 3-(1H-imidazol-1-yl)propanoic acid intermediate, followed by its coupling with 3-aminoaniline.
Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile
This step involves a Michael addition of imidazole to acrylonitrile.
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Materials: Imidazole, acrylonitrile, ethanol.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve imidazole (1.0 eq) in ethanol.
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Slowly add acrylonitrile (1.1 eq) to the solution.
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Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude 3-(1H-imidazol-1-yl)propanenitrile. This product can be purified by vacuum distillation or crystallization.[8]
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Step 2: Hydrolysis to 3-(1H-imidazol-1-yl)propanoic acid
The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.
-
Materials: 3-(1H-imidazol-1-yl)propanenitrile, concentrated hydrochloric acid.
-
Procedure:
-
Add 3-(1H-imidazol-1-yl)propanenitrile to a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 3-(1H-imidazol-1-yl)propanoic acid.
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Step 3: Amide Coupling to form N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
The final step is the coupling of the carboxylic acid with 3-aminoaniline.
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Materials: 3-(1H-imidazol-1-yl)propanoic acid, 3-aminoaniline, a peptide coupling agent (e.g., DCC, EDC/HOBt), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve 3-(1H-imidazol-1-yl)propanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
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Add EDC (1.1 eq) to the solution and stir for 30 minutes.
-
Add a solution of 3-aminoaniline (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
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Caption: Proposed synthetic workflow for the target molecule.
Structural Elucidation and Purity Assessment: A Validating System
The identity and purity of the synthesized N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide must be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the proton environment and structural integrity. | Signals corresponding to the protons on the imidazole ring, the propanamide linker, and the aminophenyl group with appropriate chemical shifts and coupling patterns. |
| ¹³C NMR Spectroscopy | To confirm the carbon skeleton. | Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (230.27 g/mol ). |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak indicating a high degree of purity. An HPLC method using a C18 reverse-phase column with a mobile phase of acetonitrile and water with a suitable buffer would be a good starting point.[9] |
| Melting Point Analysis | To determine the melting point and as an indicator of purity. | A sharp melting point range is indicative of a pure compound. |
Section 3: Stability Considerations in Drug Development
The stability of a potential drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance.[10][11]
Hydrolytic Stability of the Amide Linkage
The amide bond in N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is the most likely site of degradation via hydrolysis. While amides are significantly more stable than esters, their stability can be influenced by pH and temperature.[7]
Protocol for Assessing Hydrolytic Stability
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7.4, and 9).
-
Incubation: Dissolve a known concentration of the test compound in each buffer and incubate at a controlled temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quenching: Quench the degradation by adding a suitable solvent (e.g., acetonitrile) and cooling the sample.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.
Caption: Workflow for hydrolytic stability testing.
Section 4: Potential Applications and Future Directions
The unique structural features of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide suggest several potential applications in drug discovery. The imidazole moiety is a well-known pharmacophore in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] The aminophenyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic and physicochemical characterization of the title compound to validate the predicted properties.
-
Biological Screening: Screening the compound against a panel of biological targets, particularly those where imidazole-containing compounds have shown promise, such as protein kinases and metalloenzymes.
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SAR Studies: Synthesizing a library of analogues by modifying the aminophenyl group and the propanamide linker to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide represents a molecule of considerable interest for further investigation in the field of drug discovery. Its rational design, combining the privileged imidazole scaffold with a versatile aminophenylpropanamide linker, provides a strong foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and robust methodologies for its characterization and stability assessment. It is our hope that this document will serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.
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